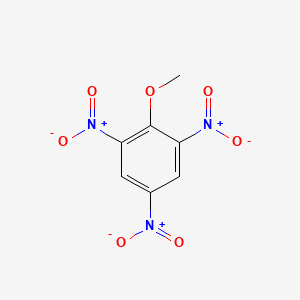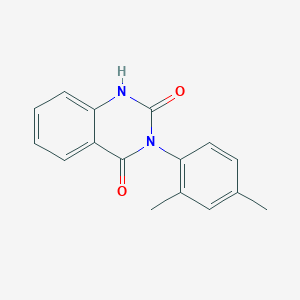
3-(2,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione
描述
3-(2,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione is a quinazoline derivative, which belongs to the class of nitrogen-containing heterocyclic compounds Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications
作用机制
Target of Action
Quinazoline derivatives have been found to exhibit a broad range of biological and therapeutic activities , suggesting they may interact with multiple targets.
Mode of Action
Quinazoline derivatives are known to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Quinazoline derivatives have been associated with a variety of biological activities, suggesting they may influence multiple biochemical pathways .
Result of Action
Quinazoline derivatives have been associated with a variety of biological activities, suggesting they may have multiple effects at the molecular and cellular levels .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione can be achieved through several methods. One common approach involves the condensation of 2-aminobenzamide with an appropriate aldehyde under acidic or basic conditions. The reaction typically proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the quinazoline core.
Another method involves the use of metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions. For example, the reaction of 2-aminobenzamide with a 2,4-dimethylphenyl halide in the presence of a palladium catalyst and a base can yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of non-toxic solvents and catalysts, can further improve the sustainability of the industrial production methods.
化学反应分析
Types of Reactions
3-(2,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives with different substituents.
Reduction: Reduction reactions can yield dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halides, sulfonates, and organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can exhibit diverse biological and chemical properties.
科学研究应用
Chemistry: The compound serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound has been investigated for its anti-cancer, anti-inflammatory, and anti-bacterial properties.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
相似化合物的比较
Similar Compounds
4-anilinoquinazoline: Known for its potent inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase.
2-phenylquinazoline: Exhibits anti-inflammatory and anti-cancer properties.
6,7-dimethoxyquinazoline: Used as a precursor for the synthesis of various bioactive compounds.
Uniqueness
3-(2,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione is unique due to its specific substitution pattern on the quinazoline core, which can confer distinct biological activities and chemical reactivity. Its 2,4-dimethylphenyl group can enhance its binding affinity to certain molecular targets, making it a valuable compound for drug discovery and development.
属性
IUPAC Name |
3-(2,4-dimethylphenyl)-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-10-7-8-14(11(2)9-10)18-15(19)12-5-3-4-6-13(12)17-16(18)20/h3-9H,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSOAWFAVDKDLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392773 | |
| Record name | ST50985131 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60974-88-1 | |
| Record name | ST50985131 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


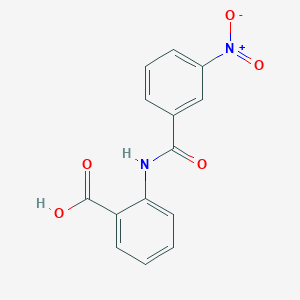
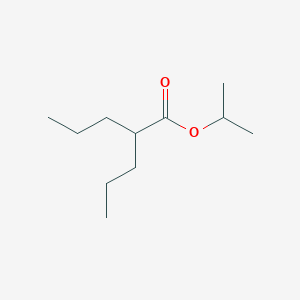
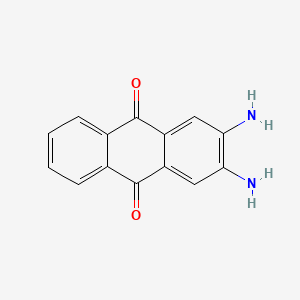
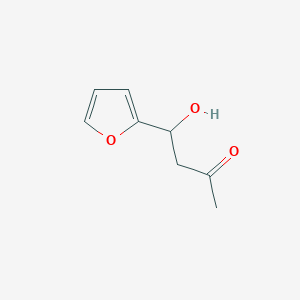
![2H,3H-Naphtho[1,2-B]furan-2-one](/img/structure/B3054461.png)
![3-[(Butylamino)methyl]phenol](/img/structure/B3054463.png)
![4-[(butylamino)methyl]-n,n-dimethylaniline](/img/structure/B3054464.png)
![3-Oxaspiro[5.5]undecan-2-one](/img/structure/B3054465.png)
![Ethyl 3-[3-(3-ethoxy-3-oxoprop-1-ynyl)phenyl]prop-2-ynoate](/img/structure/B3054467.png)
![2-(1H-benzimidazol-2-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B3054469.png)
acetic acid](/img/structure/B3054471.png)

![2-Methylimidazo[1,2-a]pyrimidine](/img/structure/B3054473.png)
